21-Hydroxy triamcinolone acetonide

Description

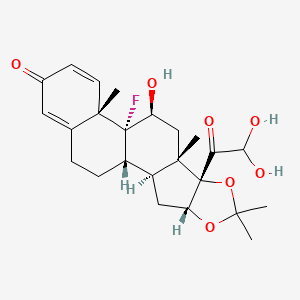

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTBRKVQRYGLJO-DGGKRYAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)O)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(O)O)CCC5=CC(=O)C=C[C@@]53C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161740-69-8 | |

| Record name | 21-Hydroxy triamcinolone acetonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161740698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-HYDROXY TRIAMCINOLONE ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0B64T183I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 21 Hydroxy Triamcinolone Acetonide

Total Synthesis Approaches for 21-Hydroxy Triamcinolone (B434) Acetonide and its Precursors

The total synthesis of 21-Hydroxy triamcinolone acetonide, a complex steroidal molecule, is a multi-step process that typically starts from more readily available steroid building blocks. These syntheses are characterized by the need for precise control over chemical reactions to achieve the desired structure and purity.

Multi-Step Chemical Transformations from Steroid Building Blocks

The industrial production of triamcinolone acetonide relies on semi-synthetic routes starting from accessible steroid precursors like hydrocortisone (B1673445), prednisone (B1679067), or prednisolone. google.comcjph.com.cnnewdrugapprovals.org These transformations involve a series of reactions to introduce the specific functional groups and stereochemistry of the target molecule.

One common pathway begins with prednisone acetate (B1210297), which undergoes a sequence of reactions including elimination, oxidation, condensation, reduction, hydrolysis, epoxidation, and fluorination to yield the final product. google.com An alternative novel route starts from prednisolone, which is first acetylated at the 21-hydroxyl group. This is followed by sequential elimination reactions to form an intermediate, pregna-1,4,9(11),16-tetraen-21-hydroxyl-3,20-dione-21-acetate. This intermediate is then subjected to oxidation, nucleophilic addition, hydrolysis of the 21-ester, introduction of a 9α-bromine and 11β-hydroxy group, epoxidation, and finally, substitution with hydrogen fluoride (B91410) to afford triamcinolone acetonide. cjph.com.cn

Another approach utilizes a one-pot process starting from 9β,11β-epoxy-16α,17α,21-triol-pregna-1,4-diene-3,20-dione-21-acetate. This method efficiently combines three key transformations in a single step: the formation of the acetonide ring at the 16α and 17α positions, the opening of the epoxide ring to form the 9α-fluoro-11β-hydroxy structure, and the hydrolysis of the acetate group at the 21-position. quickcompany.in

The following table summarizes various synthetic pathways:

Regioselective and Stereoselective Synthetic Strategies

The synthesis of corticosteroids like triamcinolone acetonide demands exceptional control over regioselectivity and stereoselectivity to install functional groups at specific positions with the correct three-dimensional orientation. nih.govlibretexts.org Key challenges include the construction of the polycyclic ring system with defined stereochemistries and the installation of multiple stereocenters. nih.gov

For instance, the introduction of the 9α-fluoro and 11β-hydroxy groups is a critical sequence that dictates the biological activity of the final compound. This is often achieved by first creating a 9,11-epoxide intermediate, which is then opened with a fluoride source like hydrogen fluoride (HF). The stereochemistry of the epoxide ring and the mechanism of the ring-opening reaction are crucial for establishing the correct trans-diaxial arrangement of the 9α-fluoro and 11β-hydroxy groups. cjph.com.cnquickcompany.in

Similarly, regioselective reactions are vital. The dehydration of an 11α-hydroxysteroid to selectively form a Δ(9,11) double bond, rather than other possible olefin isomers, is a key transformation that enables the subsequent epoxidation and fluorination steps. researchgate.net The use of specific reagents, such as phosphorus pentachloride or N-bromosuccinimide in conjunction with sulfur dioxide, allows for controlled eliminations and additions at desired positions on the steroid nucleus. cjph.com.cnpatsnap.com Biocatalysis is also emerging as a powerful tool for achieving high regio- and stereoselectivity in steroid synthesis, offering advantages over traditional chemical methods which can sometimes struggle with selectivity. acs.orgresearchgate.net

Yield Optimization and Purity Control in Synthesis

Maximizing the yield and ensuring high purity of the final active pharmaceutical ingredient are paramount in industrial synthesis. Various strategies are employed to achieve these goals. For example, a one-pot synthesis process for triamcinolone acetonide has been developed to provide the compound in substantial yield and purity. quickcompany.in Another synthetic method starting from prednisone acetate is noted for its high yield and the simplification of purification processes by minimizing side reactions. google.com

Strategic Chemical Modifications at the 21-Position of Triamcinolone Acetonide

The 21-hydroxyl group of triamcinolone acetonide is a primary site for chemical modification. These modifications are often undertaken to create prodrugs with altered physicochemical properties, such as solubility or duration of action, or to study the structure-activity relationship of the molecule.

Esterification Reactions and Prodrug Design (e.g., 21-Phosphate, 21-Acetate)

Esterification of the 21-hydroxyl group is a common strategy in prodrug design. The 21-acetate derivative, triamcinolone acetonide acetate, is a well-known compound and often serves as an intermediate in the synthesis of triamcinolone acetonide itself, requiring a final hydrolysis step. google.comgoogle.com

A variety of other 21-esters have been synthesized to modify the properties of the parent drug. A patented process describes the preparation of novel triamcinolone acetonide esters by reacting the parent compound with various acyl chlorides in an inert solvent like dioxane or dimethylformamide, often in the presence of a base such as pyridine. google.com This method allows for the synthesis of esters with diverse side chains, such as amino acid derivatives. Another important derivative is the 21-disodium phosphate (B84403) ester, which significantly increases the water solubility of the compound. newdrugapprovals.org

Oxidative Transformations to 21-Aldehyde and 21-Carboxylic Acid Derivatives

The primary alcohol at the 21-position can be oxidized to form aldehyde and carboxylic acid derivatives. These compounds are relevant as metabolites, degradation products, and synthetic intermediates. nih.govnih.govresearchgate.netuu.nl

The 21-aldehyde derivative, specifically the triamcinolone acetonide 21-aldehyde hydrate (B1144303), can be synthesized through the controlled oxidation of the 21-hydroxyl group using reagents like pyridinium (B92312) chlorochromate (PCC) in dichloromethane. vulcanchem.com This compound is also recognized as a known impurity in triamcinolone acetonide preparations (Impurity C in the European Pharmacopoeia and Related Compound C in the United States Pharmacopeia). vulcanchem.comsynzeal.com It is also a primary product of oxidative degradation, a process that can be catalyzed by trace metal ions. nih.govresearchgate.netgoogle.com

Further oxidation leads to the 21-carboxylic acid derivative. A synthetic route to the methyl ester of this acid involves a two-step oxidation process: first to the 21-dehydro compound (glyoxal) using methanolic cupric acetate, and then further oxidation to the carboxylic acid using methylene (B1212753) blue in the presence of potassium cyanide (KCN). nih.gov The free 21-carboxylic acid is also a known degradation product and metabolite. chemicalbook.comnih.govresearchgate.net

Table of Compounds

Formation of 21-Nor Triamcinolone Acetonide Analogues via Decarbonylation

The synthesis of 21-nor steroid analogues, which lack the carbon atom at the 21-position, represents a significant modification of the corticosteroid structure, potentially leading to altered biological activity. One established method for the removal of a carbon atom from a steroid structure is through a decarbonylation reaction, often initiated by photochemical means.

This process typically involves the irradiation of a steroid aldehyde. For instance, the photochemical decarbonylation of Δ¹,⁵-unsaturated 19-aldehydes has been shown to proceed with high efficiency. iupac.org This reaction is a unimolecular process that occurs from the excited singlet state. iupac.org The general mechanism involves the light-induced cleavage of the carbon-hydrogen bond of the aldehyde group, followed by the expulsion of carbon monoxide.

Applying this principle to the synthesis of 21-nor triamcinolone acetonide analogues would first require the selective oxidation of the 21-hydroxyl group of a suitable triamcinolone acetonide derivative to a 21-aldehyde (21-oxo steroid). This intermediate could then be subjected to photochemical irradiation to induce decarbonylation, yielding the desired 21-nor analogue. The reaction is noted for its high product yields and selectivity, making it a potentially valuable tool in the synthesis of modified corticosteroids. iupac.org

Table 1: Key Aspects of Photochemical Decarbonylation in Steroid Synthesis

| Feature | Description |

| Reaction Type | Photochemical Decarbonylation |

| Starting Material | Steroid Aldehyde (e.g., 21-oxo derivative) |

| Key Reagent | UV Light |

| Product | Decarbonylated Steroid Analogue (e.g., 21-nor) |

| Mechanism | Unimolecular reaction from an excited singlet state |

| Reported Efficiency | Can be nearly quantitative |

Chemoenzymatic and Biocatalytic Approaches in Steroid Synthesis

The synthesis of complex steroid molecules such as triamcinolone acetonide often involves multi-step chemical processes. google.com Chemoenzymatic and biocatalytic methods, which utilize the high selectivity of enzymes, offer powerful alternatives to traditional chemical synthesis for specific transformations. These approaches can lead to more efficient and environmentally friendly production of steroidal drugs.

Biotransformation, using whole microbial cells or isolated enzymes, is widely employed for reactions like hydroxylation, dehydrogenation, and oxidation at specific positions on the steroid nucleus. nih.gov These reactions are often challenging to achieve with high selectivity using conventional chemical methods.

Hydroxylation: Microbial hydroxylation is a key biocatalytic tool in steroid synthesis. Various microorganisms are capable of introducing hydroxyl groups at specific and stereoselective positions. For example, species of Streptomyces, such as Streptomyces roseochromogenes, are known to perform 16α-hydroxylation on various steroid substrates. nih.gov This is particularly relevant to the synthesis of triamcinolone, which features a 16α-hydroxyl group. The enzymes responsible for these reactions are often cytochrome P450 monooxygenases. nih.gov More recently, a steroid 21-hydroxylase (CsCYP21A) derived from the toad Bufo bufo gargarizans has been identified and shown to efficiently convert 14 different steroid substrates into their 21-hydroxylated products, demonstrating the potential for biocatalysis in the synthesis of corticosteroids. acs.org

Dehydrogenation: The introduction of a double bond at the C1-C2 position is a crucial step in enhancing the glucocorticoid activity of many steroids, a feature present in triamcinolone acetonide. Microorganisms such as Arthrobacter simplex and various Rhodococcus strains are widely used for their Δ¹-dehydrogenase activity, which selectively introduces this double bond. nih.govmdpi.com For instance, Arthrobacter simplex has been used for the Δ¹-dehydrogenation of hydrocortisone acetate.

Other Biotransformations: Beyond hydroxylation and dehydrogenation, biocatalysis can effect a range of other steroid modifications. Some Rhodococcus strains have been observed to reduce the C20 carbonyl group of corticosteroids like cortisone (B1669442) and hydrocortisone. mdpi.com Furthermore, the biotransformation of cortisone by Rhodococcus rhodnii has been shown to yield novel, structurally complex steroids with an aromatized A-ring, highlighting the potential of microorganisms to create unique steroid derivatives. mdpi.com

Table 2: Examples of Microorganisms in Steroid Biotransformation

| Microorganism | Reaction Type | Substrate Example | Product Feature |

| Streptomyces roseochromogenes | 16α-Hydroxylation | Progesterone | Introduction of 16α-hydroxyl group |

| Arthrobacter simplex | Δ¹-Dehydrogenation | Hydrocortisone | Creation of C1=C2 double bond |

| Rhodococcus strains | C20-Carbonyl Reduction | Prednisone | Reduction to 20β-hydroxy-prednisone |

| Rhodococcus rhodnii | A-ring aromatization | Cortisone | Formation of 19-nor-pregna-1,3,5(10)-triene derivatives |

The integration of these highly specific enzymatic reactions into synthetic routes allows for the efficient and selective modification of steroid scaffolds, providing access to a diverse range of analogues for further investigation.

Metabolic Transformation Pathways of 21 Hydroxy Triamcinolone Acetonide: in Vitro and Animal Studies

Identification and Characterization of Primary and Secondary Metabolites

The metabolism of 21-Hydroxy triamcinolone (B434) acetonide primarily yields hydroxylated and oxidized derivatives. Key metabolic reactions include hydroxylation, oxidative cleavage, and dehydrogenation, leading to the formation of several metabolites.

Hydroxylation Reactions (e.g., 6β-Hydroxylation)

Hydroxylation is a major metabolic pathway for 21-Hydroxy triamcinolone acetonide. The most significant hydroxylation reaction is 6β-hydroxylation, which results in the formation of 6β-hydroxy triamcinolone acetonide. This metabolite has been identified as the major metabolite in the urine of dogs, monkeys, and rats. nih.govcolab.ws In humans, 6β-hydroxy triamcinolone has also been identified as a principal metabolite. nih.gov Studies have shown that the concentration of 6β-hydroxy triamcinolone acetonide can be higher than the parent compound in urine samples. mdpi.com

In addition to 6β-hydroxylation, other hydroxylation reactions can occur at various positions on the steroid nucleus, although these are generally considered minor pathways. researchgate.net

Oxidative Cleavage and Carboxylation at C-21

The side chain at the C-21 position of 21-Hydroxy triamcinolone acetonide is susceptible to oxidative cleavage. This process can lead to the formation of a 21-aldehyde intermediate, which is then further oxidized to a carboxylic acid. researchgate.net This results in the formation of 21-carboxylic acid triamcinolone acetonide, another principal metabolite identified in plasma, urine, and feces. nih.gov Further metabolism can lead to the formation of 6β-hydroxy-21-oic triamcinolone acetonide, a metabolite that has undergone both hydroxylation and carboxylation. nih.gov The conversion of corticosteroids to their corresponding 21-oic acids is a known metabolic pathway mediated by liver enzymes. nih.gov

Dehydrogenation and Reductive Biotransformations (e.g., Δ6-Dehydrogenation)

Dehydrogenation reactions, which involve the removal of hydrogen atoms and the formation of a double bond, have been observed in the metabolism of corticosteroids. Microbiological studies have demonstrated the potential for Δ1-dehydrogenation in related steroid structures. nih.gov While specific details on Δ6-dehydrogenation for 21-Hydroxy triamcinolone acetonide are limited in the provided search results, it represents a potential biotransformation pathway for corticosteroids. Reductive biotransformations, such as the reduction of ketone groups, can also occur.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, Hydrolases)

The metabolic transformations of 21-Hydroxy triamcinolone acetonide are primarily catalyzed by the cytochrome P450 (CYP) enzyme system. Specifically, CYP3A4 is the main enzyme responsible for its metabolism. researchgate.net Other isoforms, such as CYP3A5 and CYP3A7, also contribute to the formation of 6β-hydroxy triamcinolone acetonide. caymanchem.commedchemexpress.com The involvement of CYP3A4 is significant, as inhibitors of this enzyme can impair the metabolism of triamcinolone acetonide, leading to potential drug interactions. nih.govoup.com

While the primary metabolic reactions are oxidative, hydrolases may play a role in the cleavage of the acetonide group, although this appears to be a minor pathway. nih.gov

Species-Specific Metabolic Profiles in Laboratory Animals

Studies in laboratory animals, including rats, dogs, and monkeys, have revealed both similarities and differences in the metabolic profiles of 21-Hydroxy triamcinolone acetonide. In all three species, 6β-hydroxytriamcinolone acetonide was identified as the major metabolite found in urine. nih.govcolab.ws However, the ratio of biliary to urinary excretion of metabolites varied considerably among these species. nih.gov For instance, in rats, a small percentage of the dose was excreted as expired carbon dioxide. nih.govcolab.ws

The following table summarizes the primary metabolite and excretion routes in different animal models:

| Species | Primary Metabolite | Primary Excretion Route | Biliary to Urinary Excretion Ratio |

| Rat | 6β-Hydroxytriamcinolone acetonide | Bile | Varies (1.5 to 15) |

| Dog | 6β-Hydroxytriamcinolone acetonide | Bile | Varies (1.5 to 15) |

| Monkey | 6β-Hydroxytriamcinolone acetonide | Bile | Varies (1.5 to 15) |

Excretion Patterns and Mass Balance Studies in Animal Models

Mass balance studies in animal models have been conducted to understand the excretion patterns of 21-Hydroxy triamcinolone acetonide and its metabolites. Following administration, the radioactivity is rapidly eliminated from the plasma. nih.govcolab.ws The primary route of excretion for metabolites in rats, dogs, and monkeys is through the bile, leading to fecal elimination. nih.govcolab.ws However, the proportion of biliary to urinary excretion can differ significantly between species. nih.gov In rats, fecal excretion is the main route of elimination. cidara.com

A study on triamcinolone acetonide-21-phosphate in dogs, monkeys, and rats showed that the major route of excretion was via the bile, with the ratio of biliary to urinary excretion ranging from 1.5 to 15. nih.gov In rats, only 2-3% of the administered dose was excreted as expired carbon dioxide. nih.govcolab.ws

Environmental Biotransformation and Biodegradation Research

The environmental fate of synthetic corticosteroids, including 21-hydroxy triamcinolone acetonide, is an area of growing scientific interest due to their widespread use and potential for release into aquatic and terrestrial ecosystems. While specific research on the environmental biotransformation and biodegradation of 21-hydroxy triamcinolone acetonide is limited, studies on the parent compound, triamcinolone acetonide, and other structurally related glucocorticoids provide insights into its likely environmental persistence and potential degradation pathways.

The presence of a fluorine atom in the structure of triamcinolone acetonide is a key factor influencing its biodegradability. The carbon-fluorine bond is exceptionally strong, which generally increases the stability and recalcitrance of fluorinated compounds in the environment. ucd.ieresearchgate.net This suggests that 21-hydroxy triamcinolone acetonide may exhibit persistence in various environmental compartments.

Studies on the behavior of corticosteroids in wastewater treatment plants (WWTPs) have shown that the removal efficiency of these compounds can be variable. In laboratory experiments using activated sludge, triamcinolone acetonide was found to be more resistant to degradation compared to other corticosteroids such as prednisolone, triamcinolone, and betamethasone. researchgate.netnih.gov In these studies, more than 50% of the initial triamcinolone acetonide remained after 24 hours of incubation with activated sludge, indicating its recalcitrant nature in biological wastewater treatment processes. researchgate.netnih.gov

While microbial degradation of many steroids is a known phenomenon, the specific microorganisms and enzymatic pathways capable of transforming 21-hydroxy triamcinolone acetonide in the environment have not been extensively studied. However, research on other corticosteroids has identified various microbial transformation processes, including hydroxylation, dehydrogenation, and side-chain cleavage, carried out by a range of bacteria and fungi. researchgate.net It is plausible that similar enzymatic reactions could be involved in the initial biotransformation of 21-hydroxy triamcinolone acetonide, should it occur.

The primary metabolites of triamcinolone acetonide identified in human and animal studies are 6β-hydroxy triamcinolone acetonide and 21-carboxylic acid triamcinolone acetonide. nih.govnih.gov While these metabolic pathways are from in vivo studies, they can sometimes provide clues to potential initial biotransformation steps in the environment, as the enzymatic reactions in microorganisms can sometimes mirror those in higher organisms.

The following table summarizes the findings of a study on the degradation of various corticosteroids in activated sludge, which helps to contextualize the potential environmental persistence of triamcinolone acetonide and, by extension, its hydroxylated form.

| Corticosteroid | Degradation within 4 hours | Remaining after 4 hours | Remaining after 24 hours |

|---|---|---|---|

| Prednisolone | Decomposed | - | - |

| Triamcinolone | Decomposed | - | - |

| Betamethasone | Decomposed | - | - |

| Prednisolone acetate (B1210297) | Decomposed | - | - |

| Hydrocortisone (B1673445) acetate | Decomposed | - | - |

| Flunisolide | - | >50% | Almost all decomposed |

| Betamethasone valerate | - | >50% | Almost all decomposed |

| Budesonide (B1683875) | - | >50% | Almost all decomposed |

| Triamcinolone acetonide | - | - | >50% |

| Fluocinolone acetonide | - | - | >50% |

Data sourced from Miyamoto et al. (2014). nih.gov

Molecular Mechanisms of Action and Receptor Interaction Studies of 21 Hydroxy Triamcinolone Acetonide

Glucocorticoid Receptor Binding Kinetics and Thermodynamics

21-Hydroxy triamcinolone (B434) acetonide, a potent synthetic glucocorticoid, exerts its effects primarily through binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. The interaction of 21-hydroxy triamcinolone acetonide with the GR is a complex process that cannot be described by a simple bimolecular reaction model. Studies have revealed that the binding kinetics are intricate, with the dissociation constant (Kd) determined by Scatchard analysis at equilibrium being notably larger than the ratio of the dissociation and association rate constants (koff/kon). This discrepancy suggests a multi-step binding mechanism.

In competitive binding assays, 21-hydroxy triamcinolone acetonide has demonstrated high affinity for the glucocorticoid receptor. It effectively competes with other glucocorticoids, such as dexamethasone (B1670325), for binding to the ligand-binding domain of the receptor. The inhibition constant (Ki) for 21-hydroxy triamcinolone acetonide has been determined to be approximately 3.2 nM in studies using a fluorescent dexamethasone competitor. nih.gov

Upon binding, 21-hydroxy triamcinolone acetonide induces a conformational change in the GR, leading to its activation. This activation involves the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. Furthermore, the binding of 21-hydroxy triamcinolone acetonide has been shown to regulate the levels of the glucocorticoid receptor itself. Specifically, it reduces the half-life of the activated nuclear receptor form from approximately 19 hours in its absence to 9.5 hours in its presence. nih.gov This effect is proportional to the extent of receptor occupancy and activation. nih.gov

Detailed thermodynamic parameters for the binding of 21-hydroxy triamcinolone acetonide to the glucocorticoid receptor are not extensively reported in the available literature. However, the high affinity and stability of the resulting complex suggest a thermodynamically favorable interaction, driven by a combination of enthalpic and entropic factors.

Table 1: Glucocorticoid Receptor Binding Parameters for 21-Hydroxy Triamcinolone Acetonide

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Inhibition Constant (Ki) | 3.2 nM | Competitive binding assay with fluorescent dexamethasone | nih.gov |

| Receptor Half-life (unbound) | 19 ± 1.9 hours | Dense amino acid labeling | nih.gov |

| Receptor Half-life (bound) | 9.5 ± 0.3 hours | Dense amino acid labeling | nih.gov |

Structural Analysis of Ligand-Receptor Complex Formation

The structural basis for the high-affinity binding of 21-hydroxy triamcinolone acetonide to the glucocorticoid receptor has been elucidated through X-ray crystallography. A high-resolution crystal structure of the GR ligand-binding domain (LBD) in complex with 21-hydroxy triamcinolone acetonide reveals that the ligand is situated within a hydrophobic pocket of the receptor. nih.gov The LBD adopts a canonical fold of 11 α-helices and four β-strands, creating a helical sandwich bundle that envelops the ligand. nih.gov

The binding is stabilized by a network of interactions. The bulky hydrophobic C-17 acetonide moiety of 21-hydroxy triamcinolone acetonide generates additional intramolecular contacts within the LBD, contributing to the increased affinity and stability of the receptor-ligand complex compared to other glucocorticoids like dexamethasone. nih.gov

Crucially, the 21-hydroxyl group on the D-ring of the steroid plays a key role in anchoring the ligand within the binding pocket. This hydroxyl group forms specific hydrogen bonds with the amino acid residues asparagine 33 (Asn33) and threonine 208 (Thr208) of the glucocorticoid receptor. nih.gov These hydrogen bonds are persistent and critical for maintaining the correct orientation of the ligand within the binding pocket. nih.gov Additional interactions include a hydrogen bond between the C-ring 11-hydroxyl group of the ligand and Asn33, and a water-mediated hydrogen bond between Arg80 and Gln39 of the receptor, which further stabilizes the complex. nih.gov

This detailed structural understanding highlights how the specific chemical features of 21-hydroxy triamcinolone acetonide contribute to its potent interaction with the glucocorticoid receptor, leading to a stable and transcriptionally active complex.

Downstream Molecular Signaling Cascades

Upon binding to 21-hydroxy triamcinolone acetonide and translocating to the nucleus, the activated glucocorticoid receptor (GR) modulates the transcription of a wide array of genes. nih.gov The GR can either activate or repress gene expression through several mechanisms. In its classic mechanism of action, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and subsequent transactivation of these genes.

A key mediator of the anti-inflammatory effects of glucocorticoids is the glucocorticoid-induced leucine (B10760876) zipper (GILZ) protein (encoded by the TSC22D3 gene). wikipedia.orgnih.govnih.gov The expression of GILZ is stimulated by glucocorticoids and this protein plays a pivotal role in the anti-inflammatory and immunosuppressive actions of this class of steroids. wikipedia.orgnih.gov It is through the upregulation of anti-inflammatory genes like GILZ that 21-hydroxy triamcinolone acetonide exerts many of its therapeutic effects. For instance, in vitro studies on macrophages have shown that triamcinolone acetonide induces a differentiation towards an anti-inflammatory phenotype, characterized by enhanced expression of interleukin-10 (IL-10) at the mRNA level. nih.gov

A major component of the anti-inflammatory action of 21-hydroxy triamcinolone acetonide is its ability to suppress the synthesis of pro-inflammatory mediators. This is achieved through the inhibition of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. The activated glucocorticoid receptor can physically interact with NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. nih.gov

Studies have demonstrated that 21-hydroxy triamcinolone acetonide is a potent inhibitor of NF-κB signaling. nih.gov In activated microglial cells, it has been shown to inhibit the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). nih.gov The half-maximal inhibitory concentration (IC50) for the inhibition of nitric oxide release, a downstream effect of NF-κB activation, was found to be 1.78 nM for 21-hydroxy triamcinolone acetonide. nih.gov

Furthermore, glucocorticoids are known to inhibit the activity of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade that releases arachidonic acid from cell membranes, the precursor for prostaglandins (B1171923) and leukotrienes. taylorandfrancis.com This inhibition is mediated, at least in part, by the glucocorticoid-induced expression of proteins like lipocortin-1 (also known as annexin (B1180172) A1), which in turn suppresses PLA2 activity. taylorandfrancis.comnih.gov

Table 2: Inhibitory Effects of 21-Hydroxy Triamcinolone Acetonide on Pro-Inflammatory Mediators

| Mediator/Pathway | Effect | IC50 | Cell Type | Reference |

|---|---|---|---|---|

| Nitric Oxide Release | Inhibition | 1.78 nM | Microglia | nih.gov |

| NF-κB Signaling | Inhibition | Not reported | Microglia | nih.gov |

| iNOS, TNF-α, IL-1β Expression | Inhibition | Not reported | Glial cells | nih.gov |

| Phospholipase A2 | Inhibition (inferred) | Not reported | General | taylorandfrancis.com |

Computational Modeling and Molecular Dynamics Simulations of Receptor Interactions

Computational modeling and molecular dynamics (MD) simulations have been instrumental in providing a dynamic understanding of the interaction between 21-hydroxy triamcinolone acetonide and the glucocorticoid receptor (GR). These in silico approaches complement experimental data from X-ray crystallography by revealing the conformational dynamics and stability of the ligand-receptor complex. nih.gov

MD simulations have been employed to investigate the AncGR2 LBD in complex with 21-hydroxy triamcinolone acetonide. nih.gov These simulations have confirmed the stability of the hydrogen bonds formed between the 21-hydroxyl group of the ligand and the receptor residues Asn33 and Thr208, showing that these interactions persist throughout the simulation time. nih.gov This highlights the crucial role of the 21-hydroxyl group in anchoring the ligand within the binding pocket.

Comparative Pharmacodynamics of 21-Hydroxy Triamcinolone Acetonide and Derivatives

The pharmacodynamic profile of 21-hydroxy triamcinolone acetonide has been compared with that of other glucocorticoids, revealing its high potency. In animal models of inflammation, triamcinolone acetonide is approximately eight times more potent than prednisone (B1679067). fda.gov

Clinical studies have compared the efficacy of 21-hydroxy triamcinolone acetonide with other commonly used inhaled and intranasal corticosteroids. In the treatment of perennial allergic rhinitis, 21-hydroxy triamcinolone acetonide nasal spray has been shown to be non-inferior to fluticasone (B1203827) propionate (B1217596) nasal spray in terms of symptom control. nih.govnih.gov Both treatments led to a significant decrease in the total nasal symptom score and were well-tolerated. nih.govnih.gov

Comparisons with budesonide (B1683875) in asthmatic patients have indicated similar clinical efficacy between the two inhaled corticosteroids. nih.gov A study evaluating the systemic bioactivity of inhaled budesonide and triamcinolone acetonide found no significant differences between the two drugs in terms of their effects on adrenal, bone, and blood markers at various doses. nih.gov Both drugs exhibited detectable systemic bioactivity only at the highest doses. nih.gov

It is important to note that different formulations and derivatives of triamcinolone can have distinct pharmacodynamic profiles. For instance, triamcinolone hexacetonide, an ester derivative of triamcinolone, is less soluble than triamcinolone acetonide, leading to slower absorption and a longer duration of action with lower systemic levels after intra-articular administration.

Advanced Analytical Methodologies for Research on 21 Hydroxy Triamcinolone Acetonide

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating 21-Hydroxy triamcinolone (B434) acetonide from its parent compound and other related substances. Various techniques offer the necessary resolution and sensitivity for accurate analysis.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of corticosteroids and their impurities. nih.gov The development of a stability-indicating HPLC method is essential for determining the presence of 21-Hydroxy triamcinolone acetonide, which may form as a degradation product. nih.gov Method development typically involves reverse-phase chromatography, utilizing C18 or phenyl columns to achieve effective separation. nih.govjapsonline.com

Validation of the HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. japsonline.comrecentscientific.com Key validation parameters include linearity, precision, accuracy, specificity, and robustness. nih.govjapsonline.comrecentscientific.com Linearity is established across a range of concentrations, with correlation coefficients (r²) typically exceeding 0.999. japsonline.comrecentscientific.comymerdigital.com Precision is assessed through repeatability and intermediate precision, with relative standard deviation (RSD) values generally below 2%. nih.gov Accuracy is confirmed through recovery studies. ymerdigital.com The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the method's sensitivity. ymerdigital.com

Table 1: Examples of HPLC Chromatographic Conditions for Triamcinolone Acetonide Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Column | Altima C18 RP18 HP (250x4.6mm, 5μm) nih.gov | X-bridge phenyl japsonline.com | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) recentscientific.com | Shim-pack solar C18 (250 × 4.6 mm, 5µm) humanjournals.com |

| Mobile Phase | Acetonitrile and 10mM phosphate (B84403) buffer (pH 7) nih.gov | Acetonitrile:Octane sulphonic acid buffer (pH 2.5) (50:50 v/v) japsonline.com | Acetonitrile:0.05 M Phosphate buffer (pH 6.8) with 0.1% Triethylamine (55:45 v/v) recentscientific.com | Acetonitrile: Methanol (B129727) (50:50 % v/v) humanjournals.com |

| Flow Rate | 1.5 ml/min nih.gov | 1.0 ml/min japsonline.com | 1.0 ml/min recentscientific.com | 1.0 ml/min humanjournals.com |

| Detection (UV) | 241 nm nih.gov | 235 nm japsonline.com | 238 nm recentscientific.com | 240 nm humanjournals.com |

| Elution Mode | Gradient nih.gov | Isocratic japsonline.com | Isocratic recentscientific.com | Isocratic humanjournals.com |

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique used for the qualitative analysis of pharmaceutical compounds. nih.gov It is widely applied in the pharmaceutical industry for detecting impurities and monitoring the progress of chemical reactions. In the context of 21-Hydroxy triamcinolone acetonide, TLC can be employed to check the purity of triamcinolone acetonide samples by comparing them against a reference standard. The presence of impurities, such as the 21-hydroxy derivative, would appear as extra spots on the TLC plate.

TLC is particularly useful for the identification and separation of steroids. researchgate.net Different solvent systems can be tested to achieve optimal separation of closely related compounds. nih.gov Visualization of the separated spots is typically achieved under UV light or by spraying with specific chemical reagents. nih.gov While primarily a qualitative tool, densitometric scanning of TLC plates can also provide semi-quantitative results.

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification and structural elucidation of unknown compounds and impurities. nih.gov This technique is indispensable in the analysis of metabolites and degradation products of active pharmaceutical ingredients. dshs-koeln.deresearchgate.net

In the analysis of 21-Hydroxy triamcinolone acetonide, the HPLC or UPLC system first separates the compound from the sample matrix. nih.gov The eluent then enters the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). dshs-koeln.denih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ion, providing the molecular weight of the compound. researchgate.net

Further structural information is obtained through tandem mass spectrometry (MS/MS). The parent ion is fragmented, and the masses of the resulting fragment ions are measured. dshs-koeln.deresearchgate.net This fragmentation pattern provides a molecular fingerprint that helps to deduce the compound's structure. dshs-koeln.deresearchgate.net LC-MS/MS methods have been successfully developed for the analysis of triamcinolone acetonide and its metabolites, demonstrating the technique's suitability for characterizing related substances like its 21-hydroxy derivative. dshs-koeln.deresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure of 21-Hydroxy triamcinolone acetonide, confirming its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for unambiguous structure elucidation of organic molecules. For a compound like 21-Hydroxy triamcinolone acetonide, ¹H NMR and ¹³C NMR spectra provide critical information. The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers through integration.

The structural confirmation of 21-Hydroxy triamcinolone acetonide would involve comparing its NMR spectrum to that of the parent triamcinolone acetonide. For instance, the signals corresponding to the protons on the C-21 position would be significantly different. In triamcinolone acetonide, these protons appear as distinct doublets, whereas in the 21-hydroxy (gem-diol) form, the environment is altered, leading to a change in chemical shift and the potential disappearance of coupling if the proton is exchanged. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish proton-proton and proton-carbon connectivities, respectively, to fully assemble the molecular structure.

Mass Spectrometry (MS) is a key technique for determining the molecular weight and confirming the elemental composition of 21-Hydroxy triamcinolone acetonide. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov The molecular formula for 21-Hydroxy triamcinolone acetonide is C₂₄H₃₁FO₇, corresponding to a molecular weight of approximately 450.5 g/mol . nih.gov

Tandem MS (MS/MS) is used to study the fragmentation pathways of the molecule. researchgate.net For corticosteroids related to triamcinolone acetonide, characteristic fragmentation patterns include the neutral loss of hydrogen fluoride (B91410) (HF) and water (H₂O). researchgate.net Additional characteristic neutral losses for the acetonide group, such as the loss of acetone (B3395972) (58 Da), can also be observed. researchgate.net The fragmentation of the C-17 side chain is particularly informative. Analysis of the specific fragments generated from 21-Hydroxy triamcinolone acetonide would help confirm the presence and location of the additional hydroxyl group, distinguishing it from the parent compound and other related substances. researchgate.netresearchgate.net

Table 2: Key Mass Spectrometry Data for 21-Hydroxy Triamcinolone Acetonide

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₁FO₇ | PubChem nih.gov |

| Molecular Weight | 450.5 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 450.20538149 Da | PubChem nih.gov |

| Parent Compound (TA) m/z Transition | m/z 435.4 → 397.3 | Frontiers in Pharmacology nih.gov |

| Characteristic Neutral Losses | HF, H₂O, Acetone | ResearchGate researchgate.netresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique used for the quantitative analysis of corticosteroids like 21-Hydroxy triamcinolone acetonide. The method relies on the principle that molecules containing chromophores, such as the α,β-unsaturated ketone system in the A-ring of the steroid nucleus, absorb light in the UV-Vis spectrum.

The wavelength of maximum absorbance (λmax) is a key parameter determined in UV-Vis analysis. For the closely related parent compound, triamcinolone acetonide, the reported λmax varies depending on the solvent used, which highlights the influence of the chemical environment on the electronic transitions of the molecule. Studies have reported a λmax at approximately 238 nm in methanol or ethanol (B145695) solutions. nihs.go.jpajpaonline.com Other analyses have identified the λmax at 242 nm and 286 nm under different conditions. nih.govunesp.brdergipark.org.tr In a first-order derivative spectrophotometric method, a wavelength of 228 nm was utilized for quantification. iosrphr.org When employing a colorimetric reaction with blue tetrazolium, the optimal wavelength for analysis shifts into the visible range, identified at 525 nm. nih.gov

This technique is widely used for quantitative purposes, where the absorbance of a solution is directly proportional to the concentration of the analyte, following the Beer-Lambert Law. This relationship allows for the development of validated methods for determining the concentration of the compound in various preparations. ajpaonline.comunesp.br

Table 1: Reported UV-Vis Spectrophotometry Data for Triamcinolone Acetonide

| Analytical Method | Solvent/Reagent | Reported λmax (nm) | Reference |

|---|---|---|---|

| Direct UV Spectrophotometry | Methanol/Water | 238 | ajpaonline.com |

| Direct UV Spectrophotometry | Not Specified | 242 | unesp.brdergipark.org.tr |

| Direct UV Spectrophotometry | Ethanol/Water | 286 | nih.gov |

| First-Order Derivative | Methanol | 228 | iosrphr.org |

Raman Spectroscopy and Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its chemical structure and conformation. This method is particularly useful for studying corticosteroids, as it can probe the subtle structural features of the steroid nucleus and its functional groups.

Vibrational analysis of related corticosteroids provides insight into the expected Raman spectrum of 21-Hydroxy triamcinolone acetonide. Key vibrational bands can be assigned to specific molecular motions:

Carbonyl Stretching (C=O): The C=O stretching vibrations, particularly from the ketone groups in the steroid ring, are typically observed in the 1640–1700 cm⁻¹ region. The precise position and shape of these peaks can be sensitive to the local environment, including intermolecular interactions like hydrogen bonding. researchgate.net

Carbon-Carbon Double Bond Stretching (C=C): The C=C stretching vibrations within the A-ring of the steroid nucleus also appear in the 1600–1680 cm⁻¹ range. nih.gov

Low-Frequency Vibrations: The lower frequency region of the Raman spectrum contains information about the collective vibrations of the entire molecular skeleton. These modes are often related to the conformational flexibility of the steroid rings. researchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental Raman spectroscopy to accurately assign the observed vibrational bands to specific atomic motions within the molecule. researchgate.netresearchgate.net This combined approach enhances the interpretation of the spectra and allows for a more detailed understanding of the molecular structure.

X-Ray Crystallography for Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are packed together in a crystal lattice.

For the parent compound, triamcinolone acetonide, studies have revealed the existence of polymorphism, meaning it can exist in different crystal forms. researchgate.net X-ray diffraction and thermal analysis have identified at least two distinct polymorphic modifications, designated as Form I and Form II. researchgate.netwiley-vch.de Form I exists as a hydrate (B1144303), incorporating water molecules into its crystal structure. researchgate.net

X-ray Powder Diffraction (XRPD) is a related technique used to characterize the crystalline nature of a bulk sample. The XRPD pattern of triamcinolone acetonide shows characteristic sharp peaks, confirming its crystalline structure. Distinct diffraction peaks have been noted at 2θ angles of approximately 9°, 14°, 17°, and 24°. researchgate.net A different crystal form of the related triamcinolone acetonide acetate (B1210297) has been characterized as belonging to the monoclinic crystal system with the space group C2. google.com

Table 2: X-Ray Powder Diffraction Peaks for Triamcinolone Acetonide

| Characteristic Peak (2θ Angle) |

|---|

| 9° |

| 14° |

| 17° |

Data is indicative of the crystalline nature of the parent compound, triamcinolone acetonide. researchgate.net

Computational Approaches in Analytical Data Interpretation

Computational chemistry provides powerful tools that complement experimental analytical data, offering deeper insights into the structure, properties, and behavior of molecules like 21-Hydroxy triamcinolone acetonide.

Density Functional Theory (DFT): DFT calculations are frequently used to predict and interpret vibrational spectra (Raman and Infrared). By modeling the molecule in silico, researchers can calculate the frequencies and intensities of its vibrational modes. researchgate.netresearchgate.net This theoretical spectrum can then be compared with the experimental one to provide confident assignments for each spectral feature, linking them directly to molecular structure. researchgate.net Furthermore, DFT can be used to analyze electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which helps in understanding chemical reactivity and charge-transfer interactions. spectroscopyonline.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. For corticosteroids, these simulations can reveal the conformational flexibility of the steroid rings, which has been correlated with biological specificity. nih.gov In the context of analytical data, MD simulations can help interpret results from techniques that are sensitive to molecular conformation and interactions. For instance, MD simulations have been employed to validate molecular docking results by assessing the stability of a ligand-protein complex, often measured by parameters like the root-mean-square deviation (RMSD) over the simulation period. scispace.com These computational methods are essential for building comprehensive models that connect molecular structure to function and analytical response. nih.gov

Structural Integrity, Polymorphism, and Chemical Degradation Research of 21 Hydroxy Triamcinolone Acetonide

Polymorphism and Solid-State Characteristics

The ability of a solid material to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of significant interest in the pharmaceutical sciences. Different polymorphs of the same active pharmaceutical ingredient can exhibit varied physicochemical properties, including stability, solubility, and dissolution rate, which can impact the performance and manufacturability of the final drug product. conicet.gov.ar Research into the corticosteroid triamcinolone (B434) acetonide has revealed the existence of distinct solid-state forms.

Identification and Characterization of Different Crystalline Forms (e.g., Hydrates, Anhydrous)

Triamcinolone acetonide is known to exist in at least two different crystalline modifications, commonly referred to as Form I and Form II. researchgate.netnih.gov

Form I: This is the commercially available form of triamcinolone acetonide. researchgate.net It is characterized as a hydrate (B1144303), containing a small quantity of water within its crystal structure. This bound water is not an impurity but plays a crucial role in stabilizing the crystal lattice. researchgate.net

Form II: This form is an anhydrous crystalline state of triamcinolone acetonide. researchgate.net It can be produced by the removal of water from Form I. researchgate.net Thermal analysis indicates that the anhydrous form melts at approximately 294°C, followed by decomposition. researchgate.net Other sources report a melting range of 292°C to 294°C for the United States Pharmacopeia (USP) grade material. fda.gov

Beyond these two primary forms, investigations into the crystallization of triamcinolone have sometimes yielded other modifications. For instance, stirring the commercial form in various solvents has been reported to produce a different, more stable solvent-free modification, while crystallization from water can yield a monohydrate. researchgate.net The study of triamcinolone acetonide acetate (B1210297), a closely related derivative, has also uncovered a more complex polymorphic landscape, with three distinct anhydrous polymorphs (Forms A, B, and C) and a monohydrate being identified and characterized. researchgate.netfigshare.comacs.org

Table 1: Crystalline Forms of Triamcinolone Acetonide

| Form Name | Description | Key Characteristics |

|---|---|---|

| Form I | Hydrate | Commercially available form; contains water essential for its stability. researchgate.net |

| Form II | Anhydrate | Formed by removing water from Form I; melts at approximately 294°C. researchgate.net |

Impact of Polymorphism on Material Stability and Research Reproducibility

The existence of different polymorphic forms has significant consequences for the stability of triamcinolone acetonide. The stability of the commercially available Form I is directly attributed to the presence of water molecules in its crystal structure. researchgate.net The transition between these forms is a critical factor in pharmaceutical manufacturing.

The removal of water from the stable hydrate (Form I) to form the anhydrous polymorph (Form II) represents a significant physical transformation that can impact the production of dosage forms. researchgate.net This underscores the importance of controlling manufacturing and storage conditions to prevent unwanted polymorphic transformations.

Studies on the related ester, triamcinolone acetonide acetate, have provided clear evidence of the challenges posed by polymorphism. Significant changes in crystal form, particle size, and particle shape were observed over the product's shelf life, which ultimately led to the failure and recall of product lots. researchgate.netfigshare.comacs.org This highlights that the selection of a specific and stable crystal form is a critical parameter for ensuring the quality and consistency of pharmaceutical suspensions. figshare.comacs.org For instance, in these studies of the acetate derivative, one polymorph (Form B) demonstrated superior physical stability in an aqueous suspension compared to the form that was being marketed. figshare.comacs.org Furthermore, mechanical stress during processing, such as particle size reduction, can introduce high levels of tension into the drug crystals, potentially leading to a destabilization of the crystal structure and a loss of crystallinity. google.com

Crystallization and Solid-State Transformation Studies

The transformation between the different solid-state forms of triamcinolone acetonide is a key area of research. The most fundamental transformation is the conversion of the hydrated Form I into the anhydrous Form II upon the removal of water. researchgate.net

The pathways of transformation can be influenced by various factors, including solvent and temperature. In studies of a related glucocorticoid, the thermodynamic transition point between two polymorphs was identified to be in the range of 70 to 80°C. researchgate.net For triamcinolone itself, it has been observed that stirring suspensions of the commercial form in different organic solvents can lead to the formation of a new, thermodynamically more stable solvent-free modification at room temperature. researchgate.net Conversely, when water is used as the solvent, a monohydrate form is isolated. researchgate.net

Advanced analytical techniques are employed to monitor these transformations. For the related compound triamcinolone acetonide acetate, single-crystal-to-single-crystal transformations have been monitored in real-time using methods such as variable temperature-powder X-ray diffraction and hot stage microscopy. figshare.comacs.org These studies provide detailed insights into the mechanisms and kinetics of solid-state changes.

Chemical Degradation Pathways and Kinetics

The chemical stability of 21-hydroxy triamcinolone acetonide is influenced by its molecular structure, particularly the dihydroxyacetone side chain, which is susceptible to both oxidative and hydrolytic degradation. google.com

Oxidative Degradation Mechanisms (e.g., at C-21 keto-hydroxyl group, C-6)

Oxidative degradation is a primary pathway for the breakdown of triamcinolone acetonide, especially in aqueous solutions. google.com Research has shown that this degradation predominantly occurs at the C-17 side chain. scite.ai

The primary mechanism involves the oxidation of the C-21 primary alcohol. In ointment formulations, two major degradation products have been identified: the 21-aldehyde (triamcinolone acetonide 21-aldehyde) and the corresponding 17-carboxylic acid derivative. researchgate.netnih.gov The formation of the 21-aldehyde is considered the primary degradation step, resulting from the oxidation of the C-21 hydroxyl group by molecular oxygen. researchgate.net This reaction is significantly catalyzed by the presence of trace metal ions. google.comresearchgate.net The 17-carboxylic acid is subsequently formed as a secondary degradation product. researchgate.netnih.gov

Kinetic studies have confirmed the catalytic effect of metal ions on this oxidative process. Cupric ions (Cu²⁺) in particular have been shown to markedly accelerate the rate of degradation in neutral and alkaline solutions, while ferric (Fe³⁺) and nickel (Ni²⁺) ions exhibited negligible catalytic activity. google.com The inclusion of metal-sequestering agents, such as ethylenediaminetetraacetic acid (EDTA), can depress this metal-catalyzed degradation. google.com In the absence of a chelating agent, the degradation rate has been shown to increase with buffer concentration, which suggests that trace metal contaminants in buffer components contribute to the catalysis. google.com

In addition to side-chain oxidation, degradation at other sites on the steroid nucleus can occur. Metabolites such as 6β-hydroxytriamcinolone acetonide have been identified in animal studies, indicating that oxidative modification can also happen at the C-6 position. fda.gov

Table 2: Major Degradation Products of Triamcinolone Acetonide

| Degradation Product | Formation Pathway | Position of Change |

|---|---|---|

| 21-Aldehyde Derivative | Primary oxidative degradation | C-21 |

| 17-Carboxylic Acid Derivative | Secondary degradation product | C-17 (following C-21 oxidation) |

| 6β-Hydroxy Derivative | Oxidative metabolism | C-6 |

Hydrolytic Stability of Ester and Acetonide Moieties

Triamcinolone acetonide is also subject to hydrolytic degradation, which can occur at the acetonide functional group. scite.ai The stability of the molecule in aqueous solution is highly dependent on the pH. google.comnih.gov

Kinetic studies have demonstrated that the degradation of triamcinolone acetonide in aqueous solutions follows apparent first-order kinetics under constant temperature and pH conditions. google.comnih.gov The stability profile across different pH levels shows that the molecule is most stable in an acidic environment, with minimal decomposition observed at a pH of approximately 3.4. nih.gov As the pH increases above 5.5, the rate of decomposition rises rapidly. nih.gov

The ionic strength of the solution can also play a role in the degradation kinetics. It has been observed that at a pH greater than 7, the rate of decomposition decreases as the ionic strength of the solution increases. nih.gov The degradation process in solution can lead to the formation of multiple products, and the ratio of these products can vary significantly depending on the composition of the vehicle. nih.gov

Influence of Environmental Conditions (e.g., aqueous vs. non-aqueous)

The chemical stability of 21-hydroxy triamcinolone acetonide, a derivative of triamcinolone acetonide, is significantly influenced by its surrounding environment, particularly whether it is in an aqueous (water-based) or non-aqueous medium.

In aqueous solutions , the degradation of triamcinolone acetonide is subject to pH and the presence of metal ions. google.com Studies conducted at 70°C across a pH range of 1 to 10 have shown that the degradation process follows an apparent first-order reaction. google.com In neutral and alkaline environments (pH above 4), the primary degradation pathway is autoxidation of the C-21 primary alcohol group. google.com This process can be significantly accelerated by the presence of trace metal ions, especially cupric ions (Cu²⁺). google.comgoogle.com Ferric and nickel ions have been observed to have a negligible catalytic effect. google.comgoogle.com However, in acidic solutions (pH below 4), the oxidative degradation pathway is not observed. Instead, the cyclic ketal of triamcinolone acetonide undergoes cleavage to yield triamcinolone. google.com

In non-aqueous environments , such as in ointments where the drug is dispersed in a medium like propylene (B89431) glycol (PG) within a lanolin-petrolatum mixture, oxidation remains a primary degradation mechanism. researchgate.netuu.nlresearchgate.net Research has indicated that triamcinolone acetonide degrades more rapidly in the propylene glycol phase of an ointment compared to regular propylene glycol. researchgate.net This is attributed to the extraction of trace metals from the lanolin and petrolatum components by the propylene glycol, thereby increasing the concentration of these catalytic metals in the phase where the drug is concentrated. researchgate.netresearchgate.net The oxidation reaction is catalyzed by these trace metals in the presence of oxygen. researchgate.netresearchgate.net

A comparative study on the degradation of corticosteroids in both aqueous and non-aqueous environments revealed that metal salts exhibit higher reactivity in non-aqueous settings. uu.nl Specifically, ferric chloride (FeCl₃) demonstrated higher degradation constants compared to cupric chloride (CuCl₂), leading to the formation of different degradation products. uu.nl

Identification and Characterization of Degradation Products

Several degradation products of triamcinolone acetonide have been identified and characterized through various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). google.comcu.edu.eg

The primary degradation products resulting from the oxidation of the 20-keto-21-hydroxyl group are the 21-aldehyde and the 17-carboxylic acid . researchgate.netuu.nlresearchgate.net The 21-aldehyde is considered a primary degradation product, which can then be further oxidized to the 17-carboxylic acid, a secondary degradation product. researchgate.net

In aqueous solutions under neutral to alkaline conditions, the major degradation product is the steroid glyoxal (B1671930) hydrate (IV) . google.com This product can further degrade to compound V in alkaline solutions. google.com In acidic conditions, the cleavage of the cyclic ketal results in the formation of triamcinolone (II) . google.com Another identified degradation product is the etianic acid derivative (VI) . google.comgoogle.com

A study investigating degradation in both aqueous and non-aqueous environments identified a 21-glyoxilic PG ester as a degradation product specific to triamcinolone acetonide in an ointment formulation containing propylene glycol. uu.nlresearchgate.net

The table below summarizes the key degradation products of triamcinolone acetonide and the conditions under which they are formed.

| Degradation Product | Formation Conditions | Environment |

| 21-Aldehyde | Primary product of oxidation, catalyzed by trace metals. | Non-aqueous (e.g., ointments with propylene glycol) researchgate.netresearchgate.net and aqueous. uu.nl |

| 17-Carboxylic Acid | Secondary product from further oxidation of the 21-aldehyde. | Non-aqueous (e.g., ointments with propylene glycol) researchgate.netresearchgate.net and aqueous. uu.nl |

| Steroid Glyoxal Hydrate (IV) | Major product of autoxidation of the C-21 primary alcohol. | Aqueous (neutral and alkaline pH). google.com |

| Compound V | Further degradation of steroid glyoxal hydrate. | Aqueous (alkaline solutions). google.com |

| Triamcinolone (II) | Cleavage of the cyclic ketal. | Aqueous (acidic solutions, pH < 4). google.com |

| Etianic Acid Derivative (VI) | Further degradation. | Aqueous. google.comgoogle.com |

| 21-Glyoxilic PG Ester | Reaction with propylene glycol. | Non-aqueous (TCA ointment). uu.nlresearchgate.net |

Strategies for Enhancing Chemical Stability

Several strategies have been investigated to enhance the chemical stability of triamcinolone acetonide and its derivatives, primarily focusing on mitigating the oxidative degradation pathways.

A key approach is the use of metal-sequestering agents , also known as chelating agents. Ethylenediaminetetraacetic acid (EDTA) has been shown to be effective in depressing metal-catalyzed degradation in aqueous solutions. google.comgoogle.com By binding to trace metal ions like copper, EDTA prevents them from catalyzing the oxidation of the corticosteroid. google.comgoogle.com

In non-aqueous formulations such as ointments, the addition of antioxidants has proven beneficial. Sodium metabisulfite has been identified as an effective stabilizer. researchgate.net It is believed to reside in the propylene glycol phase of the ointment, where it can counteract the oxidative degradation of triamcinolone acetonide. researchgate.net

The control of pH is another crucial factor for stability in aqueous formulations. Since the oxidative degradation is prominent in neutral and basic solutions, maintaining a lower pH can prevent this pathway. google.com Conversely, avoiding highly acidic conditions is necessary to prevent the hydrolysis of the acetonide group. google.com

For solid dosage forms, understanding and controlling polymorphism is vital. The commercially available form of triamcinolone acetonide is a hydrate, and the presence of water contributes to its stability. researchgate.net The removal of this water can lead to a transformation to a different, potentially less stable, polymorphic form. researchgate.net Therefore, careful selection and control of the crystal form are critical for the stability of the final product. figshare.com Research on triamcinolone acetonide acetate has shown that different polymorphic forms exhibit varying physical stability in suspension, highlighting the importance of choosing the appropriate polymorph for a given formulation. figshare.com

Additionally, protecting the compound from heat and light is a general strategy to slow down decomposition. scbt.com

The following table summarizes the strategies for enhancing the chemical stability of 21-hydroxy triamcinolone acetonide.

| Strategy | Mechanism of Action | Applicable Environment |

| Addition of Metal-Sequestering Agents (e.g., EDTA) | Binds to trace metal ions, preventing their catalytic role in oxidation. | Aqueous solutions. google.comgoogle.com |

| Addition of Antioxidants (e.g., Sodium Metabisulfite) | Counteracts oxidative degradation. | Non-aqueous formulations (e.g., ointments). researchgate.net |

| pH Control | Maintaining a specific pH range to avoid both oxidative degradation (at neutral/alkaline pH) and hydrolysis (at acidic pH). | Aqueous solutions. google.com |

| Polymorph Control | Selecting a stable crystalline form and ensuring its integrity. | Solid dosage forms and suspensions. researchgate.netfigshare.com |

| Protection from Heat and Light | Slows the general rate of decomposition. | General. scbt.com |

Structure Activity Relationship Sar and Steroid Nucleus Modification Research

Influence of the 21-Hydroxyl Group on Glucocorticoid Receptor Binding and Potency

The hydroxyl group at the C-21 position is a critical determinant of glucocorticoid activity. Its presence is essential for establishing key interactions within the ligand-binding domain (LBD) of the glucocorticoid receptor. The anti-inflammatory activity of corticosteroids is dependent on the presence of a 21-hydroxyl group. fda.gov In the case of triamcinolone (B434) acetonide, this group forms crucial hydrogen bonds with specific amino acid residues in the receptor's binding pocket. nih.gov

Molecular dynamics simulations have identified that the 21-hydroxyl group of triamcinolone acetonide forms stable hydrogen bonds with residues Asn33 and Thr208 of the glucocorticoid receptor. nih.gov These interactions help to anchor the steroid within the binding pocket, contributing to a stable and high-affinity ligand-receptor complex. The importance of this functional group is underscored by the fact that its modification or removal leads to a significant reduction in glucocorticoid potency. For instance, metabolites where the 21-hydroxyl group has been altered are expected to be substantially less active. fda.gov Furthermore, studies on other synthetic glucocorticoids have shown that analogous compounds with a C-21 hydroxyl group, when hydrolyzed from a more complex ester, exhibit significantly lower transactivation activity, confirming the pivotal role of this group in receptor activation. nih.gov

Role of the 16,17-Acetonide Ring System in Conformational Restriction and Activity

A defining feature of 21-Hydroxy triamcinolone acetonide is the cyclic 16,17-acetonide group, which is formed by the reaction of the 16α- and 17α-hydroxyl groups of the parent triamcinolone with acetone (B3395972). nih.gov This bulky, hydrophobic moiety significantly enhances the compound's potency and stability. nih.gov

The 16,17-acetonide ring serves multiple functions. Firstly, it increases the lipophilicity of the molecule, which can facilitate its passage through cell membranes. Secondly, it provides conformational rigidity to the D-ring and the attached C-17 side chain. This structural constraint is believed to orient the molecule optimally for binding within the glucocorticoid receptor. The acetonide group allows the ligand to expand within and fill the binding pocket, creating additional hydrophobic contacts that are not possible with less bulky substituents. nih.gov This leads to a higher affinity and greater stability of the receptor-ligand complex when compared to steroids like dexamethasone (B1670325), which lacks this feature. nih.gov The acetonide moiety also enhances metabolic stability by protecting the 16α- and 17α-hydroxyl groups from enzymatic degradation. vulcanchem.com

| Compound | Key Structural Feature at C-16/C-17 | Relative Anti-Inflammatory Potency (Cortisol = 1) |

|---|---|---|

| Cortisol | 17α-hydroxyl | 1 |

| Triamcinolone | 16α, 17α-hydroxyl | 5 |

| Triamcinolone Acetonide | 16α, 17α-acetonide | ~40 |

| Dexamethasone | 16α-methyl, 17α-hydroxyl | 25-30 |

Impact of Fluorination at C-9 on Steroid Receptor Affinity and Metabolic Fate

The introduction of a fluorine atom at the C-9α position is a common strategy to increase the potency of corticosteroids. This modification, present in triamcinolone acetonide, has profound effects on the electronic properties of the steroid nucleus, which in turn enhances receptor binding and slows metabolic inactivation. nih.govvulcanchem.com

The high electronegativity of the fluorine atom exerts an inductive effect that increases the acidity of the nearby 11β-hydroxyl group. This enhances the strength of the hydrogen bond formed between the 11β-hydroxyl group and the glucocorticoid receptor, contributing to higher binding affinity. vulcanchem.com

Modulation of Glucocorticoid Activity through Substitutions on the Steroid Nucleus

A-Ring Unsaturation: The presence of a double bond between C-1 and C-2 in the A-ring, as seen in triamcinolone acetonide, enhances glucocorticoid activity and reduces mineralocorticoid side effects compared to the unsaturated cortisol backbone. nih.gov

11β-Hydroxyl Group: This group is considered essential for glucocorticoid activity, as it forms a critical hydrogen bond within the receptor's binding site. vulcanchem.com Substituting it with a keto group, as in prednisone (B1679067), renders the molecule inactive until it is metabolically converted to the 11β-hydroxy form (prednisolone). nih.gov

C-16 Substitution: Modifications at the C-16 position are crucial for minimizing unwanted mineralocorticoid activity. Introducing a 16α-hydroxyl (as in triamcinolone) or a 16α-methyl group (as in dexamethasone) effectively eliminates salt-retaining properties. nih.govnih.gov The specific stereochemistry at this position can also influence the transcriptional activation potential of the glucocorticoid. nih.gov

| Substitution | Position | Effect on Activity |

|---|---|---|

| Double Bond | C1-C2 | Increases glucocorticoid activity, reduces mineralocorticoid activity |

| Fluorine | C9α | Potentiates glucocorticoid activity, slows metabolic inactivation |

| Hydroxyl Group | C11β | Essential for receptor binding and glucocorticoid activity |

| Hydroxyl or Methyl Group | C16α | Eliminates mineralocorticoid activity |

| Hydroxyl Group | C21 | Crucial for receptor binding and anti-inflammatory potency |

Theoretical and Computational Studies in SAR Analysis

Modern drug design and SAR analysis increasingly rely on theoretical and computational methods to elucidate the molecular interactions between a ligand and its receptor. For glucocorticoids like triamcinolone acetonide, these studies have provided invaluable, high-resolution insights into the binding process.

Furthermore, in silico analyses have been employed to correlate the structural features and motional dynamics of different glucocorticoids with their biological efficacy. nih.gov These theoretical approaches allow researchers to predict how novel substitutions on the steroid nucleus might affect binding affinity and receptor activation, thereby guiding the synthesis of new compounds with improved therapeutic profiles. Homology modeling of the GR has also been used to create theoretical frameworks for studying these crucial binding interactions. oup.com

Emerging Research Areas and Future Perspectives for 21 Hydroxy Triamcinolone Acetonide

Novel Synthetic Methodologies and Process Intensification

The synthesis of 21-Hydroxy triamcinolone (B434) acetonide, a potent glucocorticoid, has been an area of continuous research, aiming for more efficient, economical, and environmentally friendly processes. Traditional synthetic routes often involve multiple steps with the use of hazardous reagents and challenging purification procedures. Recent research has focused on developing novel synthetic pathways and intensifying existing processes to overcome these limitations.

Another approach starts with prednisone (B1679067) acetate (B1210297) and proceeds through a series of reactions including elimination, oxidation, condensation, reduction, hydrolysis, epoxidation, and fluorination. google.com This method is highlighted for its use of a cheaper starting material and simplification of protection and deprotection steps, which shortens the synthetic route and reduces production costs. google.com The process is designed to be more applicable for industrial-scale production due to its higher yield and improved safety profile. google.com

Furthermore, research into the synthesis of triamcinolone acetonide acetate, a closely related compound, has led to processes with mild reaction conditions that are easy to control. google.com These methods utilize less toxic and hazardous auxiliary materials, reducing environmental pollution and making them suitable for industrial production with purities exceeding 99%. google.com

The table below summarizes some of the key starting materials and reported outcomes of these novel synthetic approaches.

| Starting Material | Key Reactions | Final Product Purity | Overall Yield | Reference |

| Prednisolone | Acetylation, Elimination, Oxidation, Nucleophilic Addition, Hydrolysis, Bromination, Epoxidation, Fluorination | 99.9% | 24.2% | cjph.com.cn |

| Prednisone Acetate | Elimination, Oxidation, Condensation, Reduction, Hydrolysis, Epoxidation, Fluorination | 97% (intermediate) | 105% (intermediate) | google.com |

| 9β,11β-epoxy-16α,17α,21-triol-pregna-1,4-diene-3,20-dione-21-acetate | Acetonide ring formation, Epoxide ring opening, Hydrolysis (One-Pot) | Not specified | Substantial | quickcompany.in |

| Acetic acid tetraene material | Oxidation, Ring-reducing reaction, Fluorination | >99% | High | google.com |

Advanced Pharmacological Modeling and Simulation

Advanced pharmacological modeling and simulation are becoming indispensable tools in understanding the complex pharmacokinetic (PK) and pharmacodynamic (PD) properties of corticosteroids like 21-hydroxy triamcinolone acetonide. These computational approaches allow for a more precise prediction of drug behavior in the body, aiding in the optimization of drug therapy and the design of new drug candidates.